3-((1-(2-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-20-9-6-18(21-14)24-10-7-15(8-11-24)13-25-19-12-16-4-2-3-5-17(16)22-23-19/h6,9,12,15H,2-5,7-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWCLWZCDMSKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((1-(2-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline (CAS Number: 2320225-83-8) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a tetrahydrocinnoline moiety and a piperidine ring substituted with a methylpyrimidine group. Understanding its biological activity is crucial for exploring its therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N5O |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 3-((1-(2-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline |
| SMILES | CC1=NC=CC(=N1)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
| InChI Key | BDWCLWZCDMSKPY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets through mechanisms such as:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It could inhibit certain enzymes, which plays a crucial role in metabolic pathways and disease progression.
- Cellular Pathway Interaction : The presence of the methylpyrimidine group enhances its ability to interact with multiple biochemical pathways, potentially influencing cell growth and apoptosis.
Pharmacological Studies
Recent studies have highlighted the following biological effects:
- Anticancer Activity : Preliminary in vitro studies suggest that 3-((1-(2-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The compound has shown promise in models of neurodegenerative diseases, possibly through modulation of neuroinflammatory responses and protection against oxidative stress.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against several human cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The results indicated:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective potential of the compound in a mouse model of Alzheimer's disease. The findings revealed that treatment with the compound resulted in:
- Reduced Amyloid Plaque Formation : Histological analysis showed a significant decrease in amyloid-beta plaque accumulation.
Comparison with Similar Compounds
3-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (BK80295)
Structural Difference : Replaces the 2-methylpyrimidine with a 4-methylthiazole group.
Implications :
- Bioactivity : Thiazole-containing compounds often exhibit antimicrobial or kinase inhibitory activity, suggesting divergent biological targets compared to the pyrimidine analogue .
| Property | Target Compound | BK80295 |
|---|---|---|
| Core Structure | Tetrahydrocinnoline | Tetrahydrocinnoline |
| Piperidine Substituent | 2-Methylpyrimidine | 4-Methylthiazole |
| Molecular Weight (g/mol) | Not Reported | 344.47 |
3-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
Structural Difference : Substitutes the methyl group on pyrimidine with chlorine at the 5-position.
Implications :
- Metabolic Stability : Chlorine may reduce oxidative metabolism, improving half-life compared to the methyl-substituted analogue .
Indole and Pyridopyrimidinone Derivatives
DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)
Structural Difference: Replaces tetrahydrocinnoline with an indole core and substitutes a 2,3-dimethylbenzyl group on piperidine. Implications:
- Lipophilicity : The bulky benzyl group increases logP, enhancing membrane permeability but possibly reducing aqueous solubility.
- Biological Activity: Reported as a synergist with carbapenems against MRSA, suggesting a different mechanism (e.g., efflux pump inhibition) compared to cinnoline derivatives .
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g)
Structural Difference: Pyridopyrimidinone core with a piperazine linker instead of piperidine. Implications:
- Solubility : Piperazine’s basic nitrogen improves water solubility, advantageous for oral bioavailability.
Quinazoline-Based Inhibitors
4-([1,1'-Biphenyl]-4-ylmethylamino)-7-((1-(2-(quinolin-4-ylamino)ethyl)piperidin-4-yl)methoxy)quinazoline
Structural Difference: Quinazoline core with extended piperidine-quinoline substituents. Implications:
- This highlights the importance of aromatic substituents in enzyme inhibition, a feature shared with the target compound’s pyrimidine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
